ONO-8590580  - 1802661-73-9

ONO-8590580

Catalog Number: EVT-277500
CAS Number: 1802661-73-9
Molecular Formula: C21H21FN6
Molecular Weight: 376.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ONO-8590580 is a GABAAα5 negative allosteric modulator which enhances long-term potentiation and improves cognitive deficits in preclinical models.
Overview

ONO-8590580 is a novel compound identified as a selective negative allosteric modulator of the gamma-aminobutyric acid type A alpha 5 receptor. This compound has garnered attention due to its potential therapeutic applications in enhancing cognitive functions without the associated risks of anxiety or seizures. The discovery and development of ONO-8590580 highlight its significance in pharmacology, particularly concerning cognitive enhancement and memory function.

Source and Classification

ONO-8590580 was developed through a series of optimizations aimed at improving its binding affinity and modulatory activity on the GABA A alpha 5 receptor. The compound is classified as a small molecule and is specifically designed to interact with the GABA A receptor subtype that contains the alpha 5 subunit, which is predominantly expressed in the hippocampus, an area crucial for memory processing .

Synthesis Analysis

The synthesis of ONO-8590580 involves multiple steps designed to optimize its pharmacological properties. While specific synthetic pathways are not extensively detailed in the literature, the compound's synthesis focuses on achieving high binding affinity and selectivity for the GABA A alpha 5 receptor. The chemical structure of ONO-8590580 is defined as 1-(cyclopropylmethyl)-5-fluoro-4-methyl-N-[5-(1-methyl-1H-imidazol-4-yl)-2-pyridinyl]-1H-benzimidazol-6-amine, indicating a complex molecular architecture that contributes to its biological activity .

Molecular Structure Analysis

The molecular structure of ONO-8590580 is characterized by several key features:

  • Core Structure: The compound consists of a benzimidazole core that is substituted with various functional groups, including a cyclopropylmethyl group and a fluoromethyl group.
  • Binding Affinity: ONO-8590580 demonstrates a binding affinity (K_i) of approximately 7.9 nM for the GABA A alpha 5 receptor, indicating strong interaction capabilities with this target .

Structural Data

PropertyValue
Molecular FormulaC_{19}H_{21}F_{1}N_{4}
Molecular Weight342.39 g/mol
Binding Affinity (K_i)7.9 nM
Chemical Reactions Analysis

The chemical reactions involving ONO-8590580 primarily focus on its interaction with GABA A receptors. As a negative allosteric modulator, ONO-8590580 binds to the benzodiazepine site on the GABA A alpha 5 receptor, inhibiting chloride ion channel activity induced by GABA. This modulation leads to enhanced long-term potentiation in hippocampal neurons, which is critical for memory formation and cognitive function .

Mechanism of Action

The mechanism of action for ONO-8590580 involves:

  1. Binding: The compound selectively binds to the GABA A alpha 5 receptor at the benzodiazepine site.
  2. Negative Allosteric Modulation: Upon binding, it decreases the efficacy of GABA-induced chloride ion channel opening, thereby modulating neuronal excitability.
  3. Cognitive Enhancement: This modulation results in improved hippocampal function and memory performance without inducing anxiety or proconvulsant effects .

Data Supporting Mechanism

  • In Vivo Studies: In preclinical models, ONO-8590580 has shown significant improvements in memory tasks such as passive avoidance tests and radial maze tests without adverse effects typically associated with other GABAergic drugs .
Physical and Chemical Properties Analysis

The physical and chemical properties of ONO-8590580 are essential for understanding its behavior in biological systems:

  • Solubility: Specific solubility data have not been extensively reported but are critical for formulation development.
  • Stability: The stability profile under physiological conditions remains an area for further exploration.

Relevant Data

PropertyValue
SolubilityNot extensively reported
StabilityNeeds further investigation
Applications

ONO-8590580 holds promise in various scientific applications:

  1. Cognitive Enhancement: Its primary application lies in enhancing cognitive functions, particularly in conditions associated with cognitive deficits.
  2. Research Tool: It serves as a valuable tool for studying the role of GABA A alpha 5 receptors in memory and learning processes.
  3. Potential Therapeutic Agent: Given its favorable safety profile, it may lead to new treatments for cognitive disorders such as Alzheimer's disease or age-related cognitive decline .
Introduction to GABAA α5 Receptor Modulation in Cognitive Disorders

Neuropharmacological Rationale for Targeting GABAA α5 Subunits

GABAA receptors containing the α5 subunit (GABAA α5) are predominantly expressed in the hippocampus, a brain region critical for learning and memory consolidation. These receptors mediate tonic inhibitory currents that fine-tune neuronal excitability and synaptic plasticity. In Alzheimer’s disease (AD) and related cognitive disorders, post-mortem studies and animal models reveal dysregulated GABAergic signaling, including upregulated GABAA α5 expression in the hippocampus. This overexpression contributes to excessive inhibition of hippocampal circuits, impairing synaptic potentiation and memory encoding [4] [5].

Selective pharmacological inhibition of GABAA α5 offers a targeted approach to counteract pathological over-inhibition without broadly disrupting GABAergic neurotransmission. Genetic studies support this rationale: GABAA α5-deficient mice exhibit enhanced spatial learning and memory performance compared to wild-type counterparts [2] [4]. Consequently, negative allosteric modulators (NAMs) that selectively reduce GABAA α5 activity represent a promising strategy to alleviate cognitive deficits while minimizing off-target effects associated with non-selective GABAergic drugs.

Table 1: GABAA Receptor Subtype Distribution and Functional Roles

SubtypePrimary Brain RegionsPhysiological RoleConsequence of Modulation
α1Cortex, ThalamusSedationAnxiogenic effects (non-selective NAMs)
α2/α3Limbic regions, Spinal cordAnxiety, Muscle relaxationProconvulsant risk
α5HippocampusTonic inhibition, memory regulationCognitive enhancement (selective NAMs)
α4/α6Hippocampus, CerebellumInsensitive to benzodiazepinesNot targeted by classical BZ-site ligands

Role of GABAergic Signaling in Hippocampal-Dependent Cognitive Functions

Hippocampal GABAergic circuits critically regulate the balance between excitation and inhibition required for memory formation. The α5 subunit-containing receptors localize extrasynaptically, generating a persistent inhibitory conductance that dampens neuronal excitability and gates long-term potentiation (LTP)—a cellular correlate of learning. Elevated GABA levels in the cerebrospinal fluid of AD patients and increased astrocytic GABA production further exacerbate this inhibition, impairing theta rhythm generation and synaptic plasticity [4] [6].

ONO-8590580 directly addresses this impairment. In rat hippocampal slices, application of 300 nM ONO-8590580 significantly enhanced tetanus-induced LTP at CA3-CA1 synapses. This effect stems from its action as a GABAA α5 NAM, which reduces GABAergic tonic currents, thereby increasing pyramidal neuron excitability and facilitating NMDA receptor-dependent synaptic strengthening [2] [8]. Preclinically, this translated to improved performance in hippocampal-dependent tasks:

  • Reversal of scopolamine- or MK-801-induced deficits in the eight-arm radial maze test (spatial working memory)
  • Dose-dependent prevention of passive avoidance task deficits (fear memory) at 3–20 mg/kg oral doses [2] [5]

Table 2: Electrophysiological and Cognitive Effects of ONO-8590580 in Preclinical Models

Model SystemInterventionKey OutcomeMechanistic Insight
Rat hippocampal slices300 nM ONO-8590580↑ LTP magnitude at CA1 synapsesEnhanced synaptic plasticity
Rat passive avoidance3–20 mg/kg p.o.Prevented MK-801-induced memory deficitsHippocampal memory rescue
Rat radial maze20 mg/kg p.o.Improved scopolamine/MK-801 deficits; comparable to donepezilSuperior to cholinesterase inhibition

Historical Development of GABAA α5 Negative Allosteric Modulators (NAMs)

Early non-selective GABAA NAMs (e.g., DMCM, FG-7142) demonstrated proconvulsant and anxiogenic effects due to activity at α1–α3 subtypes, limiting therapeutic utility [4] [6]. The discovery of α5-selective compounds began with inverse agonists like L-655,708 (Ki = 0.5 nM for α5), though poor pharmacokinetics hindered development. Subsequent candidates (e.g., α5IA, MRK-016, RO4938581) improved selectivity but faced challenges: α5IA exhibited renal toxicity in preclinical species, while RO4938581 showed autoinduction of CYP1A2 metabolism [6].

ONO-8590580 emerged from a structure-activity relationship (SAR) campaign optimizing a novel benzimidazole-amine chemotype. Screening 124,000 compounds at Charles River Laboratories identified initial hits with GABAA α5 affinity. Lead optimization focused on:

  • Binding affinity: Achieved Ki = 7.9 nM for human GABAA α5β3γ2 receptors [1] [4]
  • Functional selectivity: 44.4% maximal inhibition of GABA-induced currents at α5 (EC50 = 1.1 nM), with minimal activity at α1–α3 (<10% inhibition at 1 µM) [2] [8]
  • Metabolic stability: Reduced microsomal turnover to enable oral dosing [1] [7]

Unlike predecessors, ONO-8590580 combines high potency (Ki < 10 nM) with functional selectivity despite moderate binding selectivity (α5 vs. α1: 17.7-fold; α2: 4.1-fold; α3: 3.3-fold). At 20 mg/kg p.o., it occupied 90% of hippocampal GABAA α5 receptors without inducing anxiety (elevated plus maze) or seizures (pentylenetetrazole challenge) in rats, underscoring its improved preclinical profile [2] [8].

Table 3: Comparative Profile of Select GABAA α5 NAMs

Compoundα5 Ki (nM)Functional SelectivityDevelopment StatusKey Limitations
L-655,7080.5~10-fold over α1–α3Research toolPoor bioavailability
α5IA1.5~10-fold over α1–α3Phase I terminatedRenal toxicity
RO49385812.2~20-fold over α1–α3Preclinical abandonedCYP1A2 autoinduction
Basmisanil5.0>90-fold over α1–α3Phase IIModerate brain penetration
ONO-85905807.9>100-fold (functional)PreclinicalNone reported

Properties

CAS Number

1802661-73-9

Product Name

ONO-8590580

IUPAC Name

3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine

Molecular Formula

C21H21FN6

Molecular Weight

376.44

InChI

InChI=1S/C21H21FN6/c1-13-20(22)16(7-18-21(13)25-12-28(18)9-14-3-4-14)26-19-6-5-15(8-23-19)17-10-27(2)11-24-17/h5-8,10-12,14H,3-4,9H2,1-2H3,(H,23,26)

InChI Key

INGJMHPGMVUEKY-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC2=C1N=CN2CC3CC3)NC4=NC=C(C=C4)C5=CN(C=N5)C)F

Solubility

Soluble in DMSO

Synonyms

ONO8590580; ONO 8590580; ONO-8590580

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.